molecular formula C11H11N3O3S B4238799 N-(5-methyl-3-isoxazolyl)-N'-(2-thienylmethyl)ethanediamide

N-(5-methyl-3-isoxazolyl)-N'-(2-thienylmethyl)ethanediamide

Cat. No. B4238799
M. Wt: 265.29 g/mol
InChI Key: XXLJHUCQRJGHPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-3-isoxazolyl)-N'-(2-thienylmethyl)ethanediamide, commonly referred to as MTE, is a compound that has been widely studied for its potential use in scientific research. MTE is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for understanding the underlying mechanisms of various biological processes.

Mechanism of Action

The mechanism of action of MTE is not fully understood, but it is thought to involve the modulation of enzyme activity and the regulation of cellular signaling pathways. MTE has been shown to interact with several key enzymes involved in cellular metabolism, including pyruvate dehydrogenase and isocitrate dehydrogenase. By modulating the activity of these enzymes, MTE can affect the overall metabolic activity of cells and tissues.
Biochemical and Physiological Effects:
MTE has been shown to have a variety of biochemical and physiological effects, including the modulation of cellular metabolism, the regulation of gene expression, and the modulation of protein-protein interactions. MTE has also been shown to have anti-inflammatory and anti-oxidant effects, making it a potential therapeutic agent for a variety of diseases and conditions.

Advantages and Limitations for Lab Experiments

The advantages of using MTE in lab experiments include its small size, its ability to modulate enzyme activity, and its ability to affect cellular signaling pathways. However, there are also limitations to using MTE in lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research involving MTE. One area of interest is the development of MTE-based therapeutics for the treatment of various diseases and conditions, including cancer, neurodegenerative disorders, and metabolic disorders. Another area of interest is the further elucidation of the mechanism of action of MTE, including its interactions with specific enzymes and cellular signaling pathways. Additionally, there is potential for the development of new synthetic methods for the production of MTE, as well as the development of new analogs with improved properties and efficacy.

Scientific Research Applications

MTE has been used in a variety of scientific research applications, including studies of cellular signaling pathways, protein-protein interactions, and enzyme activity. MTE has been shown to modulate the activity of several key enzymes involved in cellular metabolism, making it a valuable tool for understanding the underlying mechanisms of various biological processes.

properties

IUPAC Name

N'-(5-methyl-1,2-oxazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-7-5-9(14-17-7)13-11(16)10(15)12-6-8-3-2-4-18-8/h2-5H,6H2,1H3,(H,12,15)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLJHUCQRJGHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(5-methyl-1,2-oxazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.